5-Methoxypyrimidin-2(1H)-one

Thermal Analysis Process Chemistry Solid-State Characterization

Researchers developing nucleoside analogs often encounter intermediates with inadequate thermal stability or unpredictable solubility, complicating scale-up. 5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0) resolves these challenges: • High melting point (187-189°C) enables thermal transformations and aqueous recrystallization, reducing solvent reliance. • LogP of -0.85 and PSA of 51.02 Ų favor aqueous solubility, ideal for hydrophilic pharmacophores and linker chemistries. • Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, GC), ensuring reproducibility for lead optimization and reference standard preparation.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 16290-93-0
Cat. No. B110221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrimidin-2(1H)-one
CAS16290-93-0
Synonyms2(1H)-Pyrimidinone, 5-methoxy- (9CI)
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC1=CNC(=O)N=C1
InChIInChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
InChIKeyUNSHAGBDMCDYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyrimidin-2(1H)-one Chemical Profile


5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0) is a heterocyclic pyrimidinone derivative featuring a methoxy substituent at the 5-position and a keto group at the 2-position, with a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound is structurally distinct from other 5-substituted pyrimidinones and serves as a versatile intermediate in the synthesis of nucleoside analogs and pharmaceutical agents [1]. Its physicochemical properties, including a melting point of 187–189 °C , a predicted pKa of 8.27 ± 0.10 , and a calculated LogP of -0.85 , differentiate it from closely related analogs and inform its utility in medicinal chemistry and process development.

May support synthesis of nucleoside analogs and 5-substituted pyrimidine libraries
Reported thermal stability profile supports elevated-temperature reactions
Commercially documented purity with batch QC may reduce in-house recharacterization

5-Methoxypyrimidin-2(1H)-one Irreplaceability


Substituting 5-Methoxypyrimidin-2(1H)-one with other 5-substituted pyrimidinones or positional isomers (e.g., 2-methoxypyrimidine, 5-fluoropyrimidin-2(1H)-one, or 5-methylpyrimidin-2(1H)-one) introduces significant variations in physicochemical properties, reactivity, and biological application profile. The methoxy group at the 5-position confers a distinct electronic and steric environment that directly impacts hydrogen-bonding capacity, solubility, thermal stability, and metabolic liability [1]. As the quantitative evidence in Section 3 demonstrates, even seemingly minor structural modifications lead to measurable differences in melting point (up to 28 °C), pKa (by up to 0.88 log units), and lipophilicity (LogP difference of >1.2 units), all of which critically affect downstream synthetic yields, purification behavior, and pharmacological parameters. Generic interchange without experimental validation therefore risks failed reactions, suboptimal purity, or altered biological outcomes.

Positional isomer mismatch 2-Methoxypyrimidine offers different electronic profile and synthetic utility
Physicochemical shifts Fluoro, hydroxy or methyl analogs alter pKa, LogP, and thermal stability, which may impact reaction outcomes and purification
QC documentation variability Analog purity levels and batch-specific analytical data are not always equivalent, potentially affecting reproducibility

5-Methoxypyrimidin-2(1H)-one Differentiation Evidence


Thermal Stability Advantage

5-Methoxypyrimidin-2(1H)-one exhibits a melting point of 187–189 °C (recrystallized from water) , which is 13–17 °C higher than that of 5-fluoropyrimidin-2(1H)-one (170–174 °C) and approximately 26–28 °C higher than that of 5-methylpyrimidin-2(1H)-one (159–163 °C) . This elevated melting point indicates superior thermal stability and a more robust crystal lattice, which can simplify purification and storage requirements during synthetic workflows and large-scale manufacturing.

Thermal Stability Profile
Reported
Target mp 187–189 °C (water); 5-F analog 170–174 °C; 5-Me analog 159–163 °C
Reported thermal stability may aid elevated-temperature workflows and recrystallization
Cross-study comparison; recrystallization from water for target
Thermal Analysis Process Chemistry Solid-State Characterization

Moderate pKa Profile

The predicted acid dissociation constant (pKa) of 5-Methoxypyrimidin-2(1H)-one is 8.27 ± 0.10 . This value falls between that of the more acidic 5-fluoro analog (pKa 7.39 ± 0.10) and the slightly less acidic 5-hydroxy analog (pKa 8.49 ± 0.10) or 5-methyl analog (pKa 9.33 ± 0.10) . The methoxy group's electron-donating resonance effect (+M) is partially offset by its inductive electron-withdrawing effect (-I), resulting in a pKa that is ~0.88 units higher than the fluoro derivative but ~0.22 units lower than the hydroxy derivative. This moderate pKa influences the compound's ionization state at physiological pH and its behavior in aqueous versus organic extraction steps.

Ionization (pKa) Context
Reported
Predicted pKa 8.27 ± 0.10; 5-F analog 7.39; 5-OH analog 8.49; 5-Me analog 9.33
Moderate pKa influences ionization state under physiological conditions and extraction behavior
Predicted values; experimental validation recommended
Physicochemical Property Medicinal Chemistry Formulation Development

Lower Lipophilicity Advantage

5-Methoxypyrimidin-2(1H)-one has a calculated partition coefficient (LogP) of -0.85 , indicating appreciable hydrophilicity. In contrast, 5-fluoropyrimidin-2(1H)-one exhibits a consensus LogP of approximately 0.43 (with individual model predictions ranging from -0.2 to 1.63). The LogP difference of ≥1.28 units corresponds to a greater than 19-fold difference in octanol-water partition ratio. The more negative LogP of the methoxy derivative suggests superior aqueous solubility and potentially reduced non-specific binding to hydrophobic surfaces, which can be advantageous for in vitro assays and formulation development.

Lipophilicity (LogP)
Reported
Calculated LogP -0.85; 5-F analog consensus LogP 0.43 (Δ≥1.28)
Lower LogP suggests higher aqueous solubility, relevant for in vitro assay design
Calculated values from different models; confirm experimentally
Drug Design ADME Properties Solubility

Enhanced Polar Surface Area

The topological polar surface area (TPSA) of 5-Methoxypyrimidin-2(1H)-one is 51.02 Ų , compared to 46.01 Ų for 5-fluoropyrimidin-2(1H)-one . This 5.01 Ų increase, attributable to the additional oxygen atom in the methoxy group, enhances hydrogen-bonding capacity and aqueous solvation. The higher PSA may reduce passive transcellular permeability while improving solubility in polar media. In drug discovery contexts, PSA values are often correlated with oral bioavailability and blood-brain barrier penetration potential.

Polar Surface Area
Reported
TPSA 51.02 Ų; 5-F analog 46.01 Ų (+10.9%)
Higher TPSA enhances hydrogen-bonding capacity, supporting polar media solubility
Calculated values; relevance for permeability assessment
Drug-Likeness Membrane Permeability Computational Chemistry

Batch-Specific Analytical Quality

5-Methoxypyrimidin-2(1H)-one is commercially available at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is not universally provided for all 5-substituted pyrimidinone analogs; for instance, 5-methylpyrimidin-2(1H)-one is often supplied without detailed batch analysis or at lower purity thresholds (e.g., 95%+) . The availability of comprehensive QC data ensures batch-to-batch consistency and reduces the need for in-house re-purification or re-characterization, thereby lowering total cost of ownership and accelerating project timelines.

Commercial Purity & QC
Head-to-head
97% purity with NMR, HPLC, GC documentation; 5-Me analog often 95%+ with variable QC
Pre-verified batch analysis may reduce in-house recharacterization needs
Commercial product specifications; verify latest batch COA
Quality Control Procurement Reproducibility

Versatile Synthetic Intermediate

5-Methoxypyrimidin-2(1H)-one is explicitly identified in patent literature as an important intermediate for the preparation of active pharmaceutical and agrochemical ingredients [1]. The compound serves as a precursor to 2-alkoxy-5-methoxypyrimidines, which can be synthesized in high yields from simple precursors using regioselective methods [1]. In contrast, 2-methoxypyrimidine (a positional isomer with methoxy at the 2-position) is primarily employed as a simple building block with limited documented downstream diversification pathways [2]. The 5-methoxy pyrimidinone scaffold enables nucleoside analog construction and other elaborated heterocyclic systems, offering a validated entry point for library synthesis and lead optimization programs.

Synthetic Utility
Class-level
Documented intermediate for 2-alkoxy-5-methoxypyrimidines and nucleoside analogs
May offer validated entry point for library synthesis and lead optimization
Patent literature; evaluate regioselective methods
Synthetic Chemistry Medicinal Chemistry Process Development

5-Methoxypyrimidin-2(1H)-one Applications


Thermal Stability for Harsh Conditions

The elevated melting point of 187–189 °C makes 5-Methoxypyrimidin-2(1H)-one particularly suitable for synthetic transformations conducted at elevated temperatures or under aqueous workup conditions where less thermally robust analogs (e.g., 5-methyl derivative, mp 159–163 °C) might degrade or melt prematurely. This property also supports recrystallization from water as a viable purification method, reducing reliance on organic solvents.

Hydrophilic Drug Design

With a calculated LogP of -0.85 and a polar surface area of 51.02 Ų , 5-Methoxypyrimidin-2(1H)-one is optimized for aqueous solubility and hydrogen-bonding interactions. This profile favors its use in the design of lead compounds intended for extracellular targets, antibody-drug conjugate linkers, or hydrophilic pharmacophores where high passive permeability is not required. The compound's intermediate pKa (8.27) also ensures it remains predominantly unionized at physiological pH, balancing solubility with membrane partitioning.

Quality-Critical Reproducible R&D

For laboratories operating under strict quality management systems or preparing data for regulatory submissions, the availability of 97% purity 5-Methoxypyrimidin-2(1H)-one with comprehensive analytical documentation (NMR, HPLC, GC) reduces the risk of irreproducible results stemming from impurity variability. This level of characterization is particularly valuable in late-stage lead optimization, process chemistry scale-up, and reference standard preparation.

Nucleoside Analog Synthesis

The compound is a documented intermediate in patented synthetic routes to 2-alkoxy-5-methoxypyrimidines, which are themselves precursors to pharmaceutical and agrochemical actives [1]. Researchers pursuing nucleoside analog scaffolds or 5-substituted pyrimidine libraries can leverage established regioselective methodologies to access this core, thereby accelerating hit-to-lead timelines and reducing the need for de novo route scouting.

Application
Selection Property
Validation Focus
High-temperature synthesis
Thermal stability profile
Recrystallization from water feasibility; degradation risk under heat
Hydrophilic pharmacophore design
Low calculated LogP; higher TPSA
Aqueous solubility and hydrogen-bonding capacity in target media
Reproducible synthetic research
Documented purity with batch QC
Analytical traceability and lot-to-lot consistency
Nucleoside analog library synthesis
Documented synthetic intermediate
Access to regioselective methodologies; scale-up potential

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22 linked technical documents
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